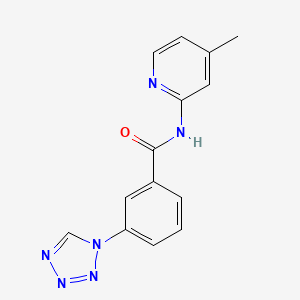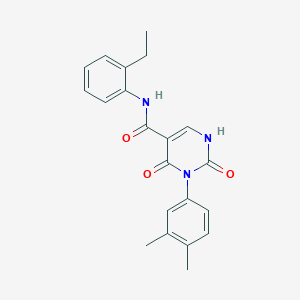
N-(4-methylpyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylpyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with a tetrazole ring and a methylpyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methyl-2-pyridinecarboxylic acid, 3-aminobenzoic acid, and sodium azide.
Step 1 Formation of Tetrazole Ring: The tetrazole ring can be formed by reacting 3-aminobenzoic acid with sodium azide in the presence of a suitable catalyst like copper sulfate under reflux conditions.
Step 2 Coupling Reaction: The resulting 3-(1H-tetrazol-1-yl)benzoic acid is then coupled with 4-methyl-2-pyridinecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for N-(4-methylpyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products
Oxidation: 4-methylpyridine-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the benzamide.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Ligand Design: The compound can be used as a ligand in coordination chemistry due to its ability to bind metal ions through the tetrazole and pyridine moieties.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it a candidate for drug development.
Receptor Binding: The compound can be studied for its binding affinity to various biological receptors.
Medicine
Drug Development:
Industry
Material Science: Used in the synthesis of novel materials with specific electronic or photonic properties.
Mécanisme D'action
The mechanism of action for N-(4-methylpyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide would depend on its specific application. For instance, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. In receptor binding studies, it could interact with the receptor’s binding site, modulating its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-methylpyridin-2-yl)-3-(1H-imidazol-1-yl)benzamide: Similar structure but with an imidazole ring instead of a tetrazole.
N-(4-methylpyridin-2-yl)-3-(1H-triazol-1-yl)benzamide: Contains a triazole ring instead of a tetrazole.
Uniqueness
N-(4-methylpyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide is unique due to the presence of the tetrazole ring, which can offer different binding properties and reactivity compared to imidazole or triazole analogs. This uniqueness can be leveraged in designing compounds with specific biological activities or material properties.
Propriétés
Formule moléculaire |
C14H12N6O |
|---|---|
Poids moléculaire |
280.28 g/mol |
Nom IUPAC |
N-(4-methylpyridin-2-yl)-3-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C14H12N6O/c1-10-5-6-15-13(7-10)17-14(21)11-3-2-4-12(8-11)20-9-16-18-19-20/h2-9H,1H3,(H,15,17,21) |
Clé InChI |
GIZMZZBIJBWNKY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2,5-dioxo-1-phenyl-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11295788.png)
![N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}-2-phenylacetamide](/img/structure/B11295792.png)
![N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide](/img/structure/B11295806.png)
![N-(3,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11295815.png)

![N-(3,5-dimethoxyphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11295824.png)
![N-(4-ethoxyphenyl)-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B11295828.png)
![N-Ethyl-4-methyl-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidin-2-amine](/img/structure/B11295829.png)
![1,9-Dimethyl-2-[(2-methylpiperidino)carbonyl]pyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one](/img/structure/B11295830.png)
![2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(2-methylphenyl)acetamide](/img/structure/B11295836.png)
![N-(2,4-dimethylphenyl)-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide](/img/structure/B11295842.png)
![N-(3-chlorophenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11295843.png)
![5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11295854.png)
![Ethyl 4-({[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11295856.png)
